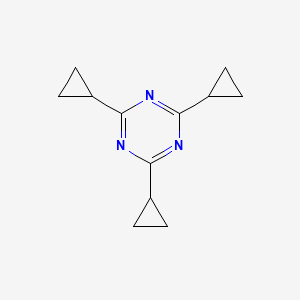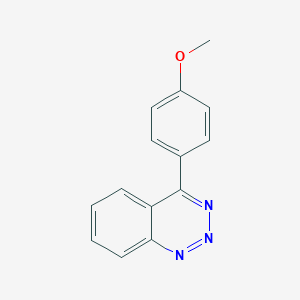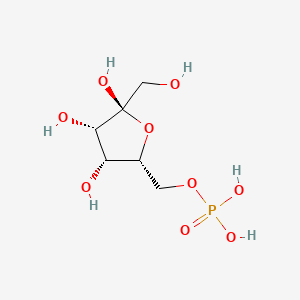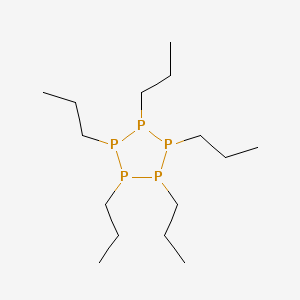
2,4,6-Tricyclopropyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tricyclopropyl-1,3,5-triazine is a member of the 1,3,5-triazine family, characterized by a six-membered ring containing three nitrogen atoms at alternating positions. This compound is distinguished by the presence of cyclopropyl groups at the 2, 4, and 6 positions on the triazine ring. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropyl-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the cyclization of amidines. One common method is the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. This reaction proceeds via nucleophilic substitution, where the chlorine atoms on cyanuric chloride are replaced by cyclopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production times .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tricyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, hydrolysis can occur, breaking down the triazine ring into smaller fragments.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazines, while oxidation may produce triazine oxides .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tricyclopropyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of herbicides, dyes, and polymer stabilizers
Wirkmechanismus
The mechanism of action of 2,4,6-Tricyclopropyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the production of reactive dyes.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of melamine resins.
2,4,6-Tris(phenoxy)-1,3,5-triazine: Used in the synthesis of various polymers and materials.
Uniqueness: 2,4,6-Tricyclopropyl-1,3,5-triazine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other triazines may not be as effective .
Eigenschaften
CAS-Nummer |
56382-54-8 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2,4,6-tricyclopropyl-1,3,5-triazine |
InChI |
InChI=1S/C12H15N3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 |
InChI-Schlüssel |
KAVMHACWAIRBRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NC(=N2)C3CC3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
